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molecular formula C14H16O B8544072 2-methyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one CAS No. 192444-21-6

2-methyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one

Cat. No. B8544072
M. Wt: 200.28 g/mol
InChI Key: NGMAFKIQHCGAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446216B2

Procedure details

A total of 145 g (0.63 mol) of 2-bromo-2-methylpropanoyl bromide were added dropwise to a suspension of 223 g (1.67 mol) AlCl3 in 200 ml of CH2Cl2 with vigorous stirring for 15 min at 0° C. This mixture was stirred for 45 min at this temperature; then a solution of 83.4 g (0.63 mol) of tetraline in 200 ml of CH2Cl2 was added dropwise. The mixture was slowly warmed to ambient temperature, stirred additionally overnight, and, then, poured on 1000 cm3 of ice. The organic layer was separated, the aqueous layer was extracted with 3×300 ml of CH2Cl2. The combined organic fractions were dried over MgSO4 and evaporated to dryness. Fractional distillation gave a yellowish mixture of the title indanones, b.p. 183-190° C./7 mm Hg. This mixture was recrystallized from 300 ml of n-hexane. Crystals of 2-methyl-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one that precipitated at −30° C. were filtered off, washed with 2×25 ml of cold n-hexane, and dried in vacuum. Yield 56.5 g (45%). The filtrate was evaporated to dryness and dried in vacuum. This procedure gave 39.3 g (31%) of pure 2-methyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one.
Quantity
145 g
Type
reactant
Reaction Step One
Name
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 mL
Type
reactant
Reaction Step Three
[Compound]
Name
indanones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:7])([CH3:6])[C:3](Br)=[O:4].[Al+3].[Cl-].[Cl-].[Cl-].[CH2:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][CH2:14][CH2:13]1>C(Cl)Cl>[CH3:6][CH:2]1[C:3](=[O:4])[C:18]2=[CH:17][C:16]3[CH2:15][CH2:14][CH2:13][CH2:12][C:21]=3[CH:20]=[C:19]2[CH2:7]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
145 g
Type
reactant
Smiles
BrC(C(=O)Br)(C)C
Name
Quantity
223 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
83.4 g
Type
reactant
Smiles
C1CCCC2=CC=CC=C12
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice
Quantity
1000 mL
Type
reactant
Smiles
Step Four
Name
indanones
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring for 15 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred for 45 min at this temperature
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred additionally overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 3×300 ml of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
This mixture was recrystallized from 300 ml of n-hexane
CUSTOM
Type
CUSTOM
Details
Crystals of 2-methyl-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one that precipitated at −30° C.
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with 2×25 ml of cold n-hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1CC=2C(=CC=3CCCCC3C2)C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 39.3 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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